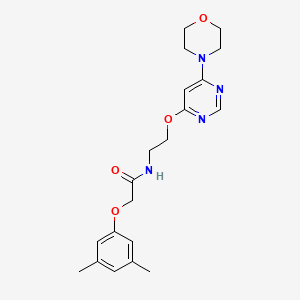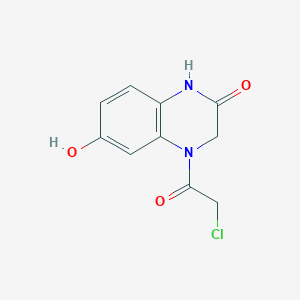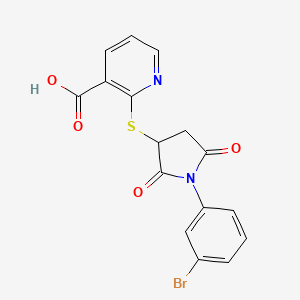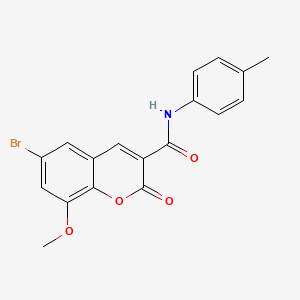![molecular formula C18H14F3N3O2 B2504538 3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 338959-77-6](/img/structure/B2504538.png)
3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile is a complex organic compound with the molecular formula C18H14F3N3O2. It is known for its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Phenoxy Group: The phenoxy group is attached to the pyridine ring through nucleophilic substitution reactions.
Addition of the Dimethylamino Group: The dimethylamino group is introduced through a reaction with dimethylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-3-(dimethylamino)prop-2-enoyl]benzonitrile: Shares the dimethylamino and enoyl groups but lacks the pyridine ring and trifluoromethyl group.
3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile: A stereoisomer with similar functional groups but different spatial arrangement.
Uniqueness
The uniqueness of 3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridine ring contributes to its aromaticity and potential for interactions with biological targets .
Properties
IUPAC Name |
3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-24(2)8-7-16(25)12-3-5-14(6-4-12)26-17-9-13(18(19,20)21)11-23-15(17)10-22/h3-9,11H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCHCNOCQIBYFK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2504456.png)
![2-Chloro-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]acetamide](/img/structure/B2504458.png)

![4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2504460.png)



![5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole](/img/structure/B2504467.png)

![2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2504470.png)
![3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2504471.png)



